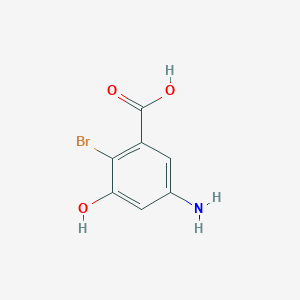

4-Amino-2-hydroxybenzonitrile

Descripción general

Descripción

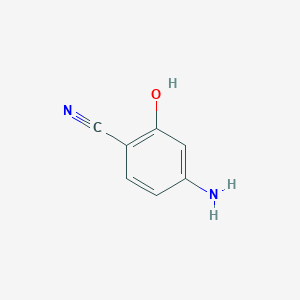

“4-Amino-2-hydroxybenzonitrile” is an organic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 and is typically stored in a dark place under an inert atmosphere at room temperature .

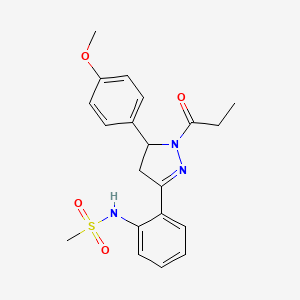

Molecular Structure Analysis

The molecular structure of “4-Amino-2-hydroxybenzonitrile” can be represented by the InChI code: 1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 . The compound belongs to a centrosymmetric space group P2 1/ c in a monoclinic crystal system .

Physical And Chemical Properties Analysis

“4-Amino-2-hydroxybenzonitrile” is a solid at room temperature . It has a density of 1.33 g/cm3 . The boiling point is predicted to be 376.2ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis and Application in Enzyme Modification

4-Hydroxybenzonitrile, a related compound to 4-Amino-2-hydroxybenzonitrile, has been utilized in the synthesis of a bifunctional amidination reagent. This reagent has shown potential in modifying enzymes without significantly reducing their activities, as observed in enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase (Müller & Pfleiderer, 1978).

Role in Cancer Research

A study on a family of compounds, including 4-aminobenzonitrile, demonstrated significant cytotoxicity in breast and colorectal cancer-derived cell lines. This indicates a potential role of 4-aminobenzonitrile derivatives in cancer research and treatment, particularly in cases like triple-negative breast cancer and colorectal cancer (Pilon et al., 2020).

Applications in Neuroscience

In neuroscience, 4-aminobenzonitrile derivatives have been employed as potent agonists for serotonin receptors. An example is the 25CN-NBOH compound, which has been extensively used in various in vivo and in vitro studies to explore serotonin 2A receptor signaling (Kristensen et al., 2021).

Herbicide Resistance in Agriculture

In agricultural sciences, 4-hydroxybenzonitrile, a structurally similar compound, has been used in the development of herbicide resistance. By introducing a specific detoxification gene into plants, resistance to the herbicide bromoxynil was achieved, showcasing an innovative approach in crop protection (Stalker et al., 1988).

Vibrational Spectra and Molecular Structure Studies

4-Hydroxybenzonitrile, closely related to 4-Amino-2-hydroxybenzonitrile, has been studied for its vibrational spectra and molecular structure. These studies are crucial in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Binev, 2001).

Safety and Hazards

“4-Amino-2-hydroxybenzonitrile” is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mecanismo De Acción

Target of Action

It’s known that benzonitriles, in general, are versatile chemicals that play key roles in the synthesis of various compounds .

Mode of Action

The mode of action of 4-Amino-2-hydroxybenzonitrile involves a nucleophilic attack of hydroxylamine to benzaldehyde, followed by a dehydration step to form the benzaldehyde oxime . This reaction is part of the green synthesis of benzonitrile .

Biochemical Pathways

Benzonitriles are known to be involved in the synthesis of various compounds, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 13414 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

As a benzonitrile, it is known to play key roles in the synthesis of various compounds .

Propiedades

IUPAC Name |

4-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZNEHKRXXALJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2627955.png)

![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2627956.png)

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2627961.png)

![2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2627966.png)

![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2627971.png)